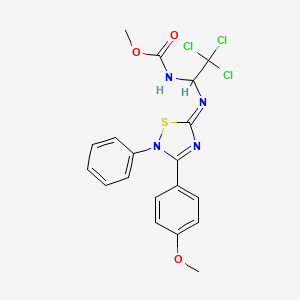
(Z)-methyl (2,2,2-trichloro-1-((3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules involving thiadiazole rings has been a subject of research due to their biological relevance. A notable method involves the metabolism studies of ethyl carbamate derivatives, leading to methoxy derivatives through hydroxylation followed by methylation. This process highlights the synthesis of compounds with substituted phenyl groups, which are crucial in developing similar complex molecules (Temple & Rener, 1992). Additionally, the synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates under liquid-liquid phase transfer catalysis showcases a method to create derivatives efficiently, which is pertinent to the synthesis of our compound of interest (Chai Lan-qin & Wang Xi-cun, 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest often involves intricate bonding and arrangements. For instance, the synthesis and crystal structure of new triazole and thiadiazole derivatives reveal detailed insights into the molecular configuration and bonding interactions, which can be extrapolated to understand the structure of "(Z)-methyl (2,2,2-trichloro-1-((3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino)ethyl)carbamate" (Heng-Shan Dong & Bin Wang, 2005).
Chemical Reactions and Properties
The compound's reactivity and properties can be inferred from similar compounds. The preparation of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic Acid, a side-chain of fourth-generation cephem antibiotics, through skeletal rearrangement routes, offers insight into potential chemical reactions (K. Tatsuta et al., 1994). This information aids in understanding the chemical behavior and potential reactions of our target compound.
Physical Properties Analysis
The physical properties of complex chemical compounds are crucial for their handling and application in scientific research. While specific studies on the physical properties of our compound of interest are scarce, investigations on similar compounds provide valuable insights. For example, the study of thermal properties and magnetic susceptibility measurements of carbamate ligands and their metal complexes suggests methodologies to explore the physical properties of our compound (A. Görgülü & A. Cukurovalı, 2002).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with various reagents and conditions, is essential for scientific applications. The synthesis of 2,4-disubstituted thiazoles as potential antitumor and antifilarial agents provides a framework for evaluating the chemical properties of thiadiazole derivatives, which can be applied to our compound (Yatendra Kumar et al., 1993).
Applications De Recherche Scientifique
Antimitotic Agents and Biological Activities
- Studies on chiral isomers of related carbamate compounds have shown that they undergo metabolic transformations to produce hydroxylated and methoxy derivatives, which have been confirmed to possess significant biological activities. The S-isomers demonstrated higher potency in various biological systems, hinting at the stereoselective nature of these compounds' biological interactions (Temple & Rener, 1992).
Synthesis and Auxin Activities
- Research on the synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia has yielded compounds with modest auxin activities. These compounds have been synthesized through a series of reactions involving methylation, chlorination, and hydrolysis, followed by condensation with thiosemicarbazide, revealing insights into the structural requirements for biological activity (Yue et al., 2010).
Photodynamic Therapy Applications
- New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base have been synthesized and characterized. These compounds exhibit excellent photophysical and photochemical properties, including high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Synthesis of Heterocyclic Compounds
- The synthesis of 4(3H)-quinazolinones from derivatives of a related carbamate shows the versatility of these compounds in generating diverse heterocyclic structures. Such reactions with nucleophilic reagents lead to various substituted and disubstituted quinazolinones, contributing to the exploration of new pharmacophores in medicinal chemistry (Dean & Papadopoulos, 1982).
Propriétés
IUPAC Name |
methyl N-[2,2,2-trichloro-1-[(Z)-[3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5-ylidene]amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N4O3S/c1-28-14-10-8-12(9-11-14)15-23-17(30-26(15)13-6-4-3-5-7-13)24-16(19(20,21)22)25-18(27)29-2/h3-11,16H,1-2H3,(H,25,27)/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFPUQGQEVYYFS-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(C(Cl)(Cl)Cl)NC(=O)OC)SN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=N/C(=N/C(C(Cl)(Cl)Cl)NC(=O)OC)/SN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B2494429.png)
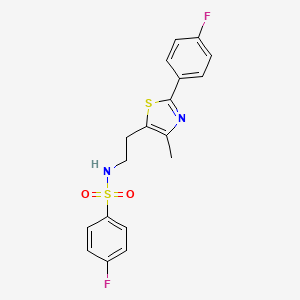

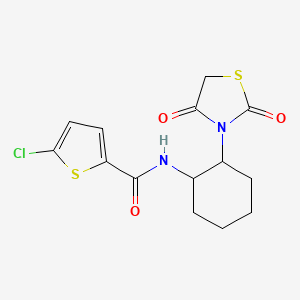
![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)
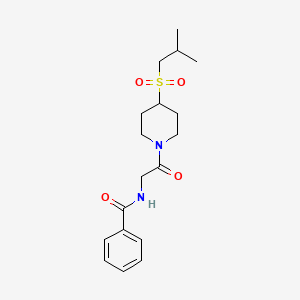
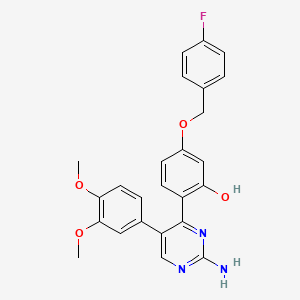
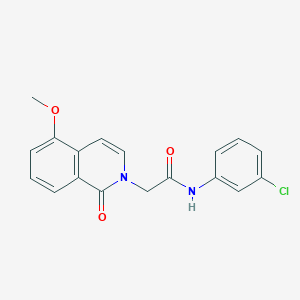
![1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2494439.png)
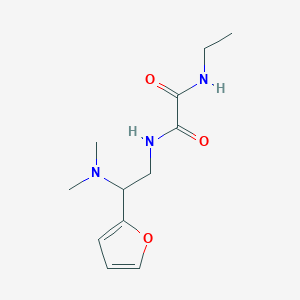
![[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2494443.png)
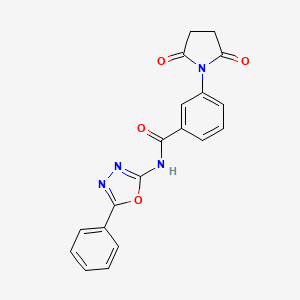
![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)
![N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2494450.png)